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Compound of Interest

Compound Name:
3-Bromo-1,2,4-trifluoro-5-

nitrobenzene

Cat. No.: B1441248 Get Quote

An In-Depth Technical Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: Properties,

Synthesis, and Applications

Executive Summary
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic compound that

serves as a critical intermediate in advanced organic synthesis. Its molecular architecture,

featuring a strategic arrangement of a bromine atom, three fluorine atoms, and a nitro group on

a benzene ring, imparts a unique and powerful reactivity profile. The strong electron-

withdrawing nature of the fluoro and nitro substituents renders the aromatic ring highly

susceptible to nucleophilic aromatic substitution, making it a versatile building block for

complex molecular targets. This guide provides a comprehensive overview of its chemical

properties, a plausible synthetic pathway, its characteristic reactivity, key applications in drug

discovery, and essential safety protocols for its handling.

Compound Identification and Structure
The unambiguous identification of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is fundamental for

its application in research and development. The key identifiers and structural details are

summarized below.
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Identifier Data Source

IUPAC Name
3-Bromo-1,2,4-trifluoro-5-

nitrobenzene
N/A

Synonyms
2,4,5-Trifluoro-3-

bromonitrobenzene
[1]

CAS Number 485318-76-1 [1]

Molecular Formula C₆HBrF₃NO₂ [1]

Molecular Weight 255.98 g/mol [1][2]

SMILES String O=--INVALID-LINK--[O-] N/A

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its

solubility, and its handling requirements. While specific experimental data for this exact isomer

is sparse, the properties can be reliably inferred from closely related analogs and

computational predictions.
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Property Value Notes

Appearance
Light yellow to brown solid or

liquid

Based on analogous

compounds like 1-bromo-3,4,5-

trifluoro-2-nitrobenzene (solid)

and 3,4,5-trifluoronitrobenzene

(yellow liquid).[3]

Boiling Point ~200-250 °C (Predicted)

Halogenated nitrobenzenes

typically have boiling points in

this range. For example, 1-

bromo-3-fluoro-5-nitrobenzene

boils at 247.2 °C.[4]

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., DCM,

THF, DMF)

Typical for polyhalogenated

aromatic compounds.

Density ~1.8 g/cm³ (Predicted)

Based on related structures; 1-

bromo-3-fluoro-5-nitrobenzene

has a density of approximately

1.8 g/cm³.[4]

Synthesis and Manufacturing
The synthesis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is not widely published, but a logical

synthetic route can be designed based on established principles of aromatic chemistry. A

plausible approach involves the regioselective bromination of a trifluoronitrobenzene precursor.

The strong deactivating and meta-directing nature of the nitro group, combined with the ortho-,

para-directing effects of the fluorine atoms, guides the substitution pattern.

Proposed Synthetic Pathway
A viable synthesis starts from 1,2,4-trifluorobenzene, which is first nitrated to form 1,2,4-

trifluoro-5-nitrobenzene. This intermediate is then subjected to electrophilic bromination. The

nitro group directs the incoming electrophile (Br+) to the meta position, while the fluorine atoms

also influence the final regioselectivity, leading to the desired product.
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Step 1: Nitration

Step 2: Bromination

1,2,4-Trifluorobenzene

1,2,4-Trifluoro-5-nitrobenzene

HNO₃ / H₂SO₄

1,2,4-Trifluoro-5-nitrobenzene

3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Br₂ / FeBr₃ or DBDMH

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene.

Experimental Protocol (Representative)
This protocol is based on the bromination of a similar activated nitroaromatic compound.[5][6]

Optimization is required for this specific substrate.

Reaction Setup: To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent

such as dichloromethane, add concentrated sulfuric acid (2.8 eq) slowly at room

temperature.

Reagent Addition: Warm the vigorously stirred mixture to approximately 35°C. Add the

brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq), in
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portions over several hours. The use of a solid brominating agent like DBDMH is often

preferable to liquid bromine for ease of handling and improved safety on a lab scale.

Reaction Monitoring: Monitor the reaction progress by HPLC or GC-MS until the starting

material is consumed (typically 18-24 hours).

Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it

into an ice-cold aqueous solution of sodium hydroxide (2M).

Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent

(e.g., hexane or dichloromethane).

Purification: Combine the organic layers and wash sequentially with water, aqueous sodium

bisulfite (to remove excess bromine), and brine. Dry the solution over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

distillation or column chromatography to yield 3-Bromo-1,2,4-trifluoro-5-nitrobenzene.

Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is dominated by the powerful

electron-withdrawing effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is exceptionally electron-poor,

making it highly activated for SNAr reactions. The nitro group, being a strong resonance-

withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate,

particularly when the nucleophilic attack occurs at positions ortho or para to it.[7] Both the

bromine and fluorine atoms can act as leaving groups. While the C-Br bond is weaker than

the C-F bond, the specific regioselectivity of substitution will depend on the attacking

nucleophile and reaction conditions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides a crucial

synthetic handle, converting the electron-withdrawing nitro group into an electron-donating

and nucleophilic amino group, which can then be used for amide bond formation,

diazotization, or other derivatizations.[8]
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Cross-Coupling Reactions: The bromine atom serves as an excellent handle for metal-

catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-

Hartwig aminations.[8] This allows for the formation of new carbon-carbon or carbon-

heteroatom bonds, enabling the construction of highly complex molecular frameworks.

Applications in Research and Drug Development
The unique combination of reactive sites makes 3-Bromo-1,2,4-trifluoro-5-nitrobenzene a

valuable building block, particularly in the pharmaceutical and agrochemical industries.[6][9]

Pharmaceutical Scaffolding: In drug discovery, the incorporation of fluorine atoms into a

molecule is a common strategy to enhance metabolic stability, improve binding affinity, and

modulate lipophilicity.[8][10] This compound allows for the introduction of a trifluorinated

phenyl ring into a drug candidate. The bromine and nitro groups provide orthogonal reactive

sites for subsequent modifications, facilitating the rapid synthesis of compound libraries for

structure-activity relationship (SAR) studies.[8]

Intermediate for Active Pharmaceutical Ingredients (APIs): The compound can serve as a

key precursor in the multi-step synthesis of complex APIs. For instance, related halogenated

nitroaromatics are used in the development of novel anti-cancer agents and anti-

inflammatory drugs.[8][9]

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is not

readily available, data from structurally similar compounds provides a strong basis for

assessing its hazards.

Hazard Identification
Based on analogs like 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and 3-Bromo-5-

fluoronitrobenzene, the following hazards are anticipated[11]:

GHS Classification:

Acute Toxicity, Oral (Category 3 or 4)[11]

Acute Toxicity, Dermal (Category 4)[11]
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Acute Toxicity, Inhalation (Category 4)[11]

Skin Irritation (Category 2)[11][12]

Serious Eye Irritation (Category 2A)[11][12]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[11]

Signal Word: Danger or Warning[11]

Hazard Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[11]

Handling and Personal Protective Equipment (PPE)
Always handle this compound inside a certified chemical fume hood to avoid inhalation of

vapors or dust.[13]

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and

safety goggles or a face shield.[12][13]

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts

of water.[12]

Keep away from heat, sparks, and open flames.

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][13]

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly valuable and reactive intermediate in

organic chemistry. Its dense functionalization provides multiple, orthogonal sites for chemical

modification, including nucleophilic aromatic substitution, cross-coupling, and reduction. These

features make it an attractive building block for synthesizing complex molecules, particularly in

the field of medicinal chemistry where the strategic incorporation of fluorine is a key design

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-B-Y3.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-B-Y3.pdf
https://store.apolloscientific.co.uk/storage/msds/PC1560_msds.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-B-Y3.pdf
https://store.apolloscientific.co.uk/storage/msds/PC1560_msds.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-B-Y3.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-B-Y3.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-B-Y3.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA13852&PLANT=d__ALF
https://store.apolloscientific.co.uk/storage/msds/PC1560_msds.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA13852&PLANT=d__ALF
https://store.apolloscientific.co.uk/storage/msds/PC1560_msds.pdf
https://www.innospk.com/en/?news/grok-exploring-1-bromo-3-fluoro-5-nitrobenzene-properties-and-applications
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA13852&PLANT=d__ALF
https://www.benchchem.com/product/b1441248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


element. Proper understanding of its reactivity and adherence to strict safety protocols are

essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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